N-tert-Butyl-2-bromobenzenecarboximidamide
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Overview
Description
N-tert-Butyl-2-bromobenzenecarboximidamide: is an organic compound with the molecular formula C11H15BrN2. It is a yellow to white solid with a melting point of 63-66°C
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of tert-butyl benzoate with nitriles, catalyzed by zinc perchlorate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C . This method is efficient, mild, and inexpensive, yielding high purity products.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-tert-Butyl-2-bromobenzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzenecarboximidamides, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: N-tert-Butyl-2-bromobenzenecarboximidamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-bromobenzenecarboximidamide involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets depend on the context of its use, such as in drug development or chemical synthesis.
Comparison with Similar Compounds
- N-tert-Butyl-2-chlorobenzenecarboximidamide
- N-tert-Butyl-2-fluorobenzenecarboximidamide
- N-tert-Butyl-2-iodobenzenecarboximidamide
Uniqueness: N-tert-Butyl-2-bromobenzenecarboximidamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. This uniqueness makes it valuable in specific synthetic applications where bromine’s reactivity is advantageous.
Properties
Molecular Formula |
C11H15BrN2 |
---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
2-bromo-N'-tert-butylbenzenecarboximidamide |
InChI |
InChI=1S/C11H15BrN2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H2,13,14) |
InChI Key |
WCJRXNCSYDMNBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(C1=CC=CC=C1Br)N |
Origin of Product |
United States |
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